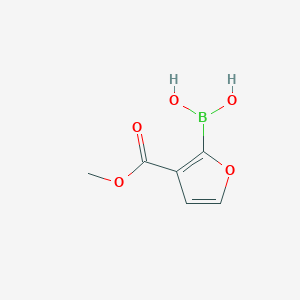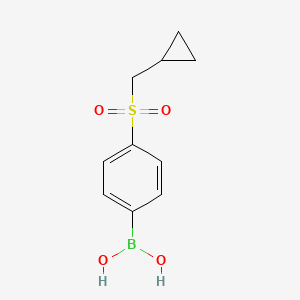![molecular formula C14H14N2O2S B1454362 4-Ethoxy-N-(Furan-2-ylmethyl)benzo[d]thiazol-2-amin CAS No. 1286732-78-2](/img/structure/B1454362.png)
4-Ethoxy-N-(Furan-2-ylmethyl)benzo[d]thiazol-2-amin
Übersicht
Beschreibung
4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C14H14N2O2S and a molecular weight of 274.34 g/mol It is characterized by the presence of an ethoxy group, a furan ring, and a benzo[d]thiazol-2-amine core structure
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit cyclooxygenase-1 (cox-1) .
Mode of Action
If it is similar to other COX-1 inhibitors, it may work by reducing the production of prostaglandins, which are chemicals that promote inflammation, pain, and fever in the body .
Biochemical Pathways
If it acts as a COX-1 inhibitor, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins .
Result of Action
If it acts as a COX-1 inhibitor, it would likely result in reduced inflammation, pain, and fever .
Biochemische Analyse
Biochemical Properties
4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating them. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, 4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, changes in gene expression, and other molecular alterations. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth or inhibiting tumor formation. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These metabolic processes can affect the compound’s activity, bioavailability, and overall efficacy. Additionally, the compound may influence metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of 4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine within cells and tissues are critical for its function. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. Understanding these transport mechanisms is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential .
Analyse Chemischer Reaktionen
4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions would depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine can be compared with other similar compounds, such as:
4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine derivatives: These compounds have similar core structures but different substituents, which can affect their chemical properties and applications.
Benzo[d]thiazol-2-amine derivatives:
Eigenschaften
IUPAC Name |
4-ethoxy-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-17-11-6-3-7-12-13(11)16-14(19-12)15-9-10-5-4-8-18-10/h3-8H,2,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEFSPSKGQCPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454279.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1454280.png)
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1454282.png)










![2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454302.png)
